DL-Lysine

描述

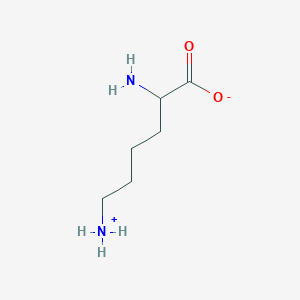

DL-Lysine, also known as 2,6-diaminohexanoic acid, is a racemic mixture of the D- and L- enantiomers of lysine. Lysine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis, enzyme function, and immune response. Unlike L-lysine, which is biologically active and essential for human health, this compound is often used in research and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

DL-Lysine can be synthesized through the racemization of L-lysine. One common method involves dissolving chiral lysine salt in an aqueous acetic acid solution, followed by the addition of salicylic aldehyde or phenyl aldehyde as a catalyst. The mixture is then heated to 80-100°C for 1-3 hours to achieve racemization. After racemization, the solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain this compound salt. The salt is then subjected to ion exchange chromatography for desalination, followed by concentration and decoloration to yield this compound solid .

Industrial Production Methods

In industrial settings, this compound is often produced using microbial fermentation. The process involves the use of genetically engineered microorganisms that can convert L-lysine to this compound through enzymatic racemization. This method is advantageous due to its lower production cost and higher yield compared to chemical synthesis.

化学反应分析

Oxidation Reactions

DL-Lysine undergoes oxidation primarily at its amino groups:

- ε-Amino Group Oxidation : The ε-amino group is oxidized to form Nε-oxo derivatives (e.g., α-aminoadipate semialdehyde) using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions .

- α-Amino Group Oxidation : The α-amino group can be oxidized to form imines or nitriles under strong oxidative conditions .

Key Data:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| KMnO₄ (acidic) | Nε-oxo derivatives | |

| H₂O₂ (catalytic Fe²⁺) | α-Aminoadipate semialdehyde |

Reduction Reactions

The ε-amino group of this compound can be reduced to form secondary amines or cyclic derivatives:

- Catalytic Hydrogenation : Using palladium or platinum catalysts, lysine is reduced to cadaverine (1,5-diaminopentane) .

- Sodium Borohydride (NaBH₄) : Reduces Schiff base intermediates to stable adducts .

Key Data:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| H₂/Pd catalyst | Cadaverine | |

| NaBH₄ | Stable amine adducts |

Substitution Reactions

This compound’s amino groups participate in nucleophilic substitution:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form Nε-acetyllysine .

- Alkylation : Forms Nε-methyllysine with methyl iodide .

Key Data:

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Acetyl chloride | Nε-acetyllysine | |

| Methyl iodide | Nε-methyllysine |

Decarboxylation Reactions

The carboxyl group of this compound undergoes enzymatic or chemical decarboxylation:

- Enzymatic Decarboxylation : Lysine decarboxylase (with pyridoxal phosphate, PLP) converts lysine to cadaverine , releasing CO₂ .

- Thermal Decarboxylation : At high temperatures (>200°C), this compound forms cyclic amines .

Key Data:

| Conditions | Product | Reference |

|---|---|---|

| PLP, 37°C | Cadaverine + CO₂ | |

| 220°C, inert atmosphere | Cyclic amines |

Schiff Base Formation

The ε-amino group reacts with aldehydes or ketones to form Schiff bases:

- Formaldehyde Reaction : Produces Nε-methylenelysine , a reversible intermediate .

- Biocatalytic Applications : Schiff bases act as intermediates in enzyme-catalyzed processes (e.g., aldehyde synthesis) .

Key Data:

| Aldehyde/Ketone | Product | Reference |

|---|---|---|

| Formaldehyde | Nε-methylenelysine | |

| Glycolaldehyde | Stable Schiff base |

Conjugation Reactions

This compound forms conjugates with carbonyl-containing metabolites:

- Amadori Reaction : Reacts with glucose to form fructoselysine .

- Acetylation : Conjugates with acetyl-CoA to form Nε-acetyllysine , a key histone modification .

Key Data:

| Substrate | Product | Reference |

|---|---|---|

| Glucose | Fructoselysine | |

| Acetyl-CoA | Nε-acetyllysine |

Thermochemical Data

Reaction enthalpies for this compound-derived processes:

| Reaction | ΔH (kJ/mol) | Method | Reference |

|---|---|---|---|

| Na⁺ + this compound → (Na⁺ - this compound) | >213 | CIDC |

科学研究应用

DL-Lysine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various chemical compounds.

Biology: Employed in studies related to protein structure and function.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.

作用机制

DL-Lysine exerts its effects through various molecular pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. Additionally, this compound can inhibit the replication of certain viruses by interfering with their ability to utilize arginine, an amino acid essential for viral replication . The compound also participates in the regulation of gene expression through histone modifications, impacting the epigenome.

相似化合物的比较

DL-Lysine can be compared to other amino acids and lysine derivatives:

L-Lysine: The biologically active form of lysine, essential for human health.

D-Lysine: The enantiomer of L-lysine, often used in research.

Lysine Acetylsalicylate: A more soluble form of acetylsalicylic acid (aspirin) used for its anti-inflammatory and analgesic properties.

This compound is unique due to its racemic nature, allowing it to be used in a broader range of applications compared to its individual enantiomers.

生物活性

DL-Lysine, a racemic mixture of the amino acids L-lysine and D-lysine, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and potential applications in cancer therapy.

Overview of this compound

This compound is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. While L-lysine is biologically active in humans, D-lysine is typically less active but can exhibit unique properties when incorporated into peptides or proteins.

Antimicrobial Activity

Research indicates that the incorporation of D-lysine into antimicrobial peptides (AMPs) can enhance their efficacy while reducing toxicity to eukaryotic cells. For instance, a study on modified cecropin A and melittin hybrid peptides demonstrated that introducing D-lysine residues resulted in:

- Reduced Toxicity : D-lysine substitutions decreased the cytotoxic effects on human erythrocytes and murine macrophages.

- Maintained Antimicrobial Activity : Although there was a moderate reduction in antimicrobial activity against Staphylococcus aureus, the overall selectivity towards bacterial cells improved significantly .

Table 1: Effects of D-Lysine Substitutions on Antimicrobial Activity

| Peptide Variant | Antimicrobial Activity | Toxicity to Eukaryotic Cells | Selectivity Index |

|---|---|---|---|

| CM15 | High | Moderate | 1.5 |

| D1,13 | Moderate | Low | 3.0 |

| D3,14 | Moderate | Very Low | 5.0 |

Data derived from studies evaluating the impact of D-lysine on peptide structure and function .

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory properties. In animal models, it has been shown to influence immune responses positively:

- Enhanced Immune Response : In studies involving rabies vaccination, this compound treatment improved the humoral immune response by increasing antibody production against the rabies virus .

- Cytokine Production : Treatments with this compound have been associated with increased levels of gamma-interferon (IFN-γ), indicating a potential role in enhancing cellular immunity .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of D-lysine-modified peptides. For example:

- Phylloseptin-like Peptides : Modifications with D-lysines led to peptides exhibiting significant anti-proliferative activity against human lung cancer cell lines (H838 and H460). These modifications not only enhanced antimicrobial properties but also reduced cytotoxicity, suggesting a higher therapeutic index for potential drug development .

Case Study: Anti-Cancer Activity of D-Lysine Substituted Peptides

A study investigated the effects of a phylloseptin-like peptide modified with D-lysines:

- Findings :

- The modified peptide showed enhanced activity against multidrug-resistant strains of Staphylococcus aureus.

- It exhibited reduced hemolytic activity, indicating lower toxicity to human cells while maintaining antibacterial efficacy.

属性

IUPAC Name |

2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-32-9 | |

| Record name | Lysine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90859004 | |

| Record name | DL-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-54-2 | |

| Record name | (±)-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI4RT59273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-lysine?

A1: this compound has the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol.

Q2: How does the structure of this compound differ from L-lysine?

A2: this compound is a racemic mixture, meaning it contains equal amounts of L-lysine and its mirror image, D-lysine. These two forms are enantiomers, differing only in their spatial arrangement.

Q3: Can spectroscopic data differentiate between this compound and L-lysine?

A3: While both forms share the same chemical formula and bonding arrangement, techniques like optical rotation and circular dichroism can differentiate them. This compound, being racemic, will not exhibit optical activity, while L-lysine will. []

Q4: How is this compound utilized in animal feed?

A4: this compound is a valuable feed additive, particularly for poultry and swine, as it supplements L-lysine, an essential amino acid that animals cannot synthesize. Studies have shown that this compound effectively promotes growth and egg production in chickens, with similar efficacy to L-lysine alone. []

Q5: Is D-lysine utilized by chickens in the same way as L-lysine?

A5: Research indicates that chickens do not readily utilize D-lysine. Even after extended periods of this compound supplementation, no adaptive increase in D-lysine utilization was observed. []

Q6: How is this compound employed in pharmaceutical preparations?

A6: this compound is used to form salts with certain drugs, such as aspirin. This salt formation can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient. [, ]

Q7: What are the advantages of using this compound aspirin salt over regular aspirin?

A7: The this compound salt of aspirin demonstrates superior stability during storage, reduced free salicylic acid formation (which can cause gastric irritation), and less injection site pain compared to standard aspirin formulations. [, ]

Q8: Are there safety concerns regarding long-term this compound aspirin use?

A8: While generally safe, studies on rabbits suggest that prolonged epidural administration of this compound aspirin may have neurotoxic effects. [] Further research is needed to assess its long-term safety profile in humans.

Q9: What are the common starting materials for the chemical synthesis of this compound?

A9: this compound can be synthesized from various starting materials, including 1,1,1,5-tetrachloropentane [] and lysine salt. [] The specific synthetic route chosen often depends on factors like cost-effectiveness and environmental impact.

Q10: Can this compound be produced through enzymatic methods?

A10: Yes, enzymatic resolution of this compound is a viable approach. This typically involves the asymmetric hydrolysis of acylated this compound derivatives using enzymes like acylase. [, , ]

Q11: Are there specific analytical techniques for this compound characterization?

A11: Several techniques are employed, including cyclic voltammetry using modified electrodes [], ion exchange chromatography [], and various spectroscopic methods. [] Method validation is crucial to ensure accuracy, precision, and specificity. []

Q12: What are some areas for future research on this compound?

A12: Future research could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。